4-(tert-butyl)-N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide
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Description
4-(tert-butyl)-N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures, such as sulfonamides and morpholine derivatives, have been synthesized and analyzed for their crystal structures, showcasing the importance of such chemicals in understanding molecular interactions and properties. For instance, the synthesis and crystal structure analysis of benzenesulfonamide derivatives highlight the significance of π–π interactions and hydrogen bonding in determining molecular stability and reactivity (Balu & Gopalan, 2013).
Catalysis and Oxidation Reactions
Research on sulfonamide-substituted iron phthalocyanine demonstrates its potential as an oxidation catalyst, with applications in the synthesis of organic compounds and industrial chemistry. The study of such compounds reveals their ability to facilitate the oxidation of olefins using environmentally friendly oxidants like H2O2, opening new pathways for green chemistry applications (Işci et al., 2014).
Medicinal Chemistry and Drug Design
Sulfonamides and related compounds have been extensively studied for their medicinal properties, including their roles as carbonic anhydrase inhibitors, which have potential applications in treating conditions like glaucoma and edema. The synthesis of water-soluble sulfonamides with potent intraocular pressure-lowering properties exemplifies the therapeutic potential of these molecules (Casini et al., 2002).
Properties
IUPAC Name |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-20(2,3)15-5-7-16(8-6-15)28(24,25)21(4)17-9-14-27-18(17)19(23)22-10-12-26-13-11-22/h5-9,14H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVILFEIVFSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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